N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
CAS No.: 532970-65-3
Cat. No.: VC6864760
Molecular Formula: C25H23ClN2OS
Molecular Weight: 434.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532970-65-3 |
|---|---|
| Molecular Formula | C25H23ClN2OS |
| Molecular Weight | 434.98 |
| IUPAC Name | N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C25H23ClN2OS/c1-18-6-10-20(11-7-18)25(29)27-14-15-28-16-24(22-4-2-3-5-23(22)28)30-17-19-8-12-21(26)13-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
| Standard InChI Key | INFFHNQEHOJXEX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Introduction
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that combines indole, benzyl, and benzamide structures. This compound is of interest in medicinal chemistry due to its potential interactions with various biological targets, which could lead to applications in drug discovery and development.
Synthesis
The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves multi-step organic reactions. These steps typically include forming an indole core, introducing a 4-chlorobenzylthio group, and coupling with a benzamide moiety. The synthesis requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Advanced purification techniques like chromatography are used to isolate the final product.
Biological Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide belongs to the class of indole derivatives, which are known for their diverse biological activities. These compounds often exhibit significant pharmacological properties, making them subjects of interest in drug discovery and development. While specific biological activities of this compound are not detailed, its structural components suggest potential applications in medicinal chemistry.
Chemical Reactions and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume